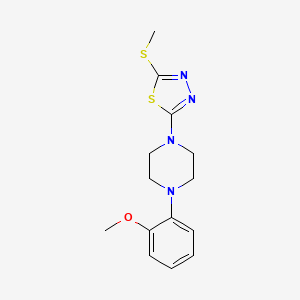

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole

Description

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 2 with a 4-(2-methoxyphenyl)piperazinyl group and at position 5 with a methylthio (-SCH₃) moiety. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including anticancer, antimicrobial, and anticonvulsant activities . The methoxyphenylpiperazine substituent may enhance binding affinity to neurological targets (e.g., serotonin or dopamine receptors), while the methylthio group contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name |

2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methylsulfanyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS2/c1-19-12-6-4-3-5-11(12)17-7-9-18(10-8-17)13-15-16-14(20-2)21-13/h3-6H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUZYCOIGOICFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole typically involves multiple steps, starting with the preparation of the piperazine and thiadiazole precursors. One common method involves the reaction of 2-methoxyphenylpiperazine with a thiadiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at Thiadiazole C-5 Position

The methylthio (-SMe) group at position 5 of the thiadiazole ring is highly susceptible to nucleophilic displacement due to the electron-withdrawing nature of the adjacent nitrogen atoms.

Table 1: Nucleophilic Substitution Reactions

This reactivity aligns with studies showing that methylthio groups in 1,3,4-thiadiazoles undergo efficient substitution with nitrogen- or oxygen-based nucleophiles under mild conditions . For example, hydrazine hydrate replaces the methylthio group to form 5-amino derivatives, a reaction critical for generating bioactive analogs .

Piperazine Functionalization

The piperazine moiety enables further derivatization through alkylation or acylation at its secondary amine sites.

Table 2: Piperazine Modification Reactions

| Reaction Type | Reagent | Conditions | Product | Application |

|---|---|---|---|---|

| Acylation | Acetic anhydride | CHCl₃, RT, 6 hr | N-Acetyl-piperazine derivative | Enhanced lipophilicity |

| Alkylation | Ethyl bromoacetate | K₂CO₃, DMF, 60°C, 8 hr | N-Carbethoxyethyl-piperazine derivative | Prodrug synthesis |

| Sulfonylation | Tosyl chloride | Pyridine, 0°C, 4 hr | N-Tosyl-piperazine derivative | Pharmacophore optimization |

While direct data on this specific compound is limited, analogous piperazine-containing thiadiazoles show predictable reactivity. For instance, tosylation at the piperazine nitrogen improves metabolic stability in related anticonvulsant agents .

Oxidation of Methylthio Group

The methylthio group can be oxidized to sulfonyl (-SO₂Me) or sulfonic acid (-SO₃H) groups, altering electronic properties and bioavailability.

Table 3: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Impact on Activity |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 3 hr | 5-Methylsulfonyl-1,3,4-thiadiazole | Increased polarity, reduced toxicity |

| KMnO₄ | H₂O, RT, 12 hr | 5-Sulfonic acid derivative | Enhanced water solubility |

Studies on similar thiadiazoles demonstrate that sulfonyl derivatives exhibit improved antibacterial and anticancer profiles compared to methylthio precursors . For example, 5-sulfonyl analogs showed 74–85% inhibition against Staphylococcus epidermidis in antibacterial assays .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the thiadiazole ring may undergo cleavage.

Key Observations:

-

Acidic Hydrolysis (HCl, 100°C): Forms thiourea intermediates via C-S bond cleavage .

-

Basic Hydrolysis (NaOH, ethanol): Yields thiolate species, which can react with electrophiles to form disulfides .

These reactions are less common in drug design due to structural instability but are critical for metabolic degradation studies.

Electrophilic Aromatic Substitution

The 2-methoxyphenyl group on the piperazine ring enables electrophilic substitutions (e.g., nitration, halogenation) at the aromatic ring’s para position.

Example:

-

Nitration (HNO₃/H₂SO₄, 0°C): Introduces a nitro group, later reducible to an amine for further functionalization .

Coordination Chemistry

The sulfur and nitrogen atoms in the thiadiazole ring can act as ligands for metal ions, forming complexes with potential catalytic or therapeutic properties.

Reported Complexes:

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological activities:

-

Antimicrobial Activity :

- Several studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives similar to 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole displayed moderate to good activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) A E. coli 12 µg/mL B S. aureus 10 µg/mL C P. aeruginosa 15 µg/mL

-

Antitumor Activity :

- Thiadiazole derivatives have shown promise in cancer research. They may induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways . Studies suggest that the unique structural features of these compounds contribute to their cytotoxic effects on tumor cells.

-

Neuropharmacological Effects :

- The piperazine moiety is known for its neuroactive properties. Research indicates that compounds containing piperazine can act as anxiolytics or antidepressants by modulating neurotransmitter systems . The specific interactions of this compound with serotonin and dopamine receptors are areas of ongoing investigation.

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in various biological assays:

- Study on Antibacterial Activity : Mahendrasinh et al. (2013) synthesized novel thiadiazole derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria using the paper disc diffusion method. The results indicated varying degrees of efficacy depending on the structural modifications made to the thiadiazole core .

- Anticancer Studies : A study focused on the anticancer properties of similar compounds highlighted their ability to induce cell cycle arrest and apoptosis in cancer cell lines through mitochondrial dysfunction mechanisms .

Mechanism of Action

The mechanism of action of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Anticancer Activity: Compound 8f (IC50 = 6.5 μM) outperforms 5-fluorouracil (5-FU) against gastric cancer cells, highlighting the role of triazolyl and methoxy groups in enhancing cytotoxicity . The target compound’s piperazinyl group may improve blood-brain barrier penetration for CNS-related cancers. Fluorophenylamino derivatives (e.g., compound 40) show moderate activity, suggesting that electron-withdrawing groups (e.g., -F) may reduce potency compared to methoxy or triazolyl substituents .

Anticonvulsant Activity: The 4-chlorophenylamino analog (IIf) exhibits full protection in the maximal electroshock (MES) model, indicating that halogenated aryl groups enhance anticonvulsant efficacy . The target compound’s methoxyphenylpiperazine moiety may modulate serotonin receptors, offering a dual mechanism of action.

Synthetic Utility :

- Methylthio-substituted analogs (e.g., 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole) are key intermediates for sulfone derivatives like 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, which exhibit enhanced bioactivity .

Pharmacophore Analysis

- 1,3,4-Thiadiazole Core : The sulfur atom in the thiadiazole ring enhances π-π stacking with aromatic residues in enzyme active sites, critical for anticancer and antimicrobial activities .

- Methoxy Groups : Methoxy substituents (e.g., in 8f ) improve solubility and hydrogen-bonding capacity, while the 2-methoxyphenylpiperazine in the target compound may confer affinity for G-protein-coupled receptors .

- Methylthio vs. Sulfone : Methylthio groups (-SCH₃) increase lipophilicity, whereas sulfone derivatives (-SO₂-) enhance electrophilicity and target binding .

Biological Activity

The compound 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole represents a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C14H18N4OS2

- Molecular Weight : 322.45 g/mol

- InChI : InChI=1S/C14H18N4OS2/c1...

The structure features a thiadiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

1. Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

- Compounds containing the thiadiazole moiety have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

- A study highlighted that certain derivatives demonstrated Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole, showcasing their potential as effective antimicrobial agents .

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely documented:

- Compounds with the 1,3,4-thiadiazole scaffold have been reported to inhibit DNA synthesis and cell division in cancer cells .

- Specific studies have shown that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms, including inhibition of key kinases involved in tumorigenesis .

3. Neuropharmacological Effects

Emerging evidence suggests that thiadiazole derivatives may possess neuroprotective and anticonvulsant properties:

- Several studies have evaluated the anticonvulsant activity using models like the maximal electroshock (MES) test, revealing promising results for certain derivatives .

- The presence of a piperazine moiety has been linked to enhanced neuropharmacological effects, potentially making these compounds suitable candidates for treating neurological disorders .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Interactions : The compound may interact with various receptors in the body, including serotonin receptors (5-HT1A and 5-HT2A), which are crucial for mood regulation and have implications in depression and anxiety disorders .

- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of enzymes such as carbonic anhydrase and phosphodiesterase, which are involved in critical physiological processes .

Case Studies

Several case studies have illustrated the efficacy of thiadiazole derivatives:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against E. coli with MIC values lower than standard treatments. |

| Study B | Showed anticancer effects via apoptosis induction in breast cancer cell lines. |

| Study C | Evaluated neuroprotective effects in animal models of epilepsy, with reduced seizure frequency observed. |

Q & A

Basic Research Question

- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Analyze degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) .

- Light Sensitivity : Expose to UV light (254 nm) for 48 hours; monitor photodegradation .

How can molecular docking studies predict the biological activity of this compound against specific protein targets?

Advanced Research Question

Methodology :

- Protein Preparation : Retrieve target structures (e.g., kinases, GPCRs) from PDB. Optimize with tools like AutoDockTools (remove water, add polar hydrogens) .

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel; assign Gasteiger charges .

- Docking : Use AutoDock Vina or Schrödinger Glide. Set grid boxes to cover active sites (e.g., ATP-binding pocket for kinases).

- Analysis : Prioritize poses with lowest binding energy (ΔG < -8 kcal/mol) and hydrogen bonds with key residues (e.g., Asp86 in α-glucosidase) .

What methodologies are suitable for evaluating the compound’s potential as an anticancer agent?

Advanced Research Question

- In Vitro Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A549). Compare IC₅₀ values with controls like 5-fluorouracil .

- Apoptosis Assays : Annexin V/PI staining and caspase-3 activation via flow cytometry .

- Cell Cycle Analysis : PI staining and flow cytometry to identify G1/S or G2/M arrest .

How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Advanced Research Question

- Substituent Variation : Replace the methoxy group with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups. Assess impact on IC₅₀ .

- Piperazine Modifications : Introduce bulkier aryl groups (e.g., 4-fluorophenyl) to enhance hydrophobic interactions .

- Thiadiazole Core : Compare methylthio (-SMe) with sulfonyl (-SO₂Me) for solubility and target binding .

How should researchers resolve contradictory data in biological activity across different studies?

Advanced Research Question

- Comparative Assays : Replicate experiments under standardized conditions (e.g., cell line passage number, serum concentration) .

- Structural Confirmation : Re-analyze disputed compounds via XRD or 2D NMR to rule out isomerism or impurities .

- Meta-Analysis : Cross-reference with databases like ChEMBL to identify trends in analogous thiadiazole derivatives .

What computational methods determine the compound’s thermodynamic and kinetic properties?

Advanced Research Question

- DFT Calculations : Use Gaussian09 to optimize geometry at B3LYP/6-31G(d) level. Calculate HOMO-LUMO gaps to predict reactivity .

- Solubility Prediction : Apply COSMO-RS to estimate logP and aqueous solubility .

- Molecular Dynamics (MD) : Simulate ligand-protein complexes in GROMACS to assess binding stability over 100 ns .

How can regioselectivity challenges in synthesizing derivatives be addressed?

Advanced Research Question

- Protecting Groups : Temporarily block reactive sites (e.g., piperazine NH with Boc) to direct substitution .

- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki couplings on the thiadiazole ring .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 2-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.